

### what is SKA-121 compound

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An In-Depth Technical Guide to the KCa3.1 Activator **SKA-121** 

### **Compound Overview**

**SKA-121** is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, **SKA-121** has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels. [3][4] Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	5-Methylnaphth[2,1-d]oxazol- 2-amine	
Molecular Formula	C12H10N2O	_
Molecular Weight	198.22 g/mol	_
CAS Number	1820708-73-3	_
LogP	1.79	_
Purity	≥98%	_
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	

## **Pharmacological Data**

**SKA-121** exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.

In Vitro Potency and Selectivity



Target	Parameter	Value	Notes	Reference
KCa3.1	EC50	109 ± 14 nM	Whole-cell patch- clamp electrophysiology with 250 nM free Ca <sup>2+</sup> in the internal solution.	
KCa2.1	EC <sub>50</sub>	8,700 nM		-
KCa2.2	EC <sub>50</sub>	6,800 nM	_	
KCa2.3	EC50	4.4 ± 1.6 μM	41-fold selectivity for KCa3.1 over KCa2.3.	
Kv, Nav, Cav1.2 Channels	-	200- to 400-fold selective	Tested against a panel of representative voltage-gated potassium (Kv1.3, Kv2.1, Kv3.1, Kv11.1), sodium (Nav1.2, Nav1.4, Nav1.5, Nav1.7), and calcium (Cav1.2) channels.	

In Vivo Pharmacokinetics in Mice



Parameter	Value	Dosing	Reference
Half-life	~20 minutes	10 mg/kg intravenous	
Oral Bioavailability	~25%	Oral administration	
Plasma Concentration	21.3 ± 2.4 μM	5 minutes post 10 mg/kg i.v. injection	·
483 ± 231 nM	1 hour post 10 mg/kg i.v. injection		•
53 ± 44 nM	4 hours post 10 mg/kg i.v. injection	-	

In Vivo Efficacy in Mice

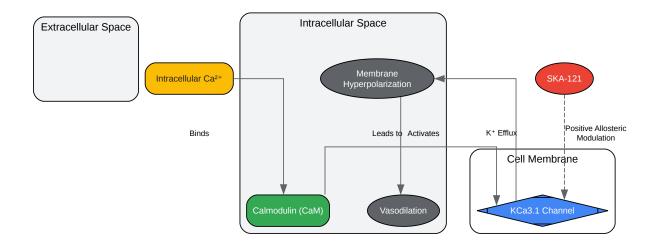


Experiment	Dose	Effect	Notes	Reference
Blood Pressure Reduction	100 mg/kg i.p.	Significantly lowers mean arterial blood pressure	Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1 <sup>-</sup> /- mice.	
30 mg/kg i.p.	No significant alteration in mean arterial blood pressure			
Vasodilation	-	Potentiates bradykinin- induced vasodilation ex vivo	EC <sub>50</sub> of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries.	

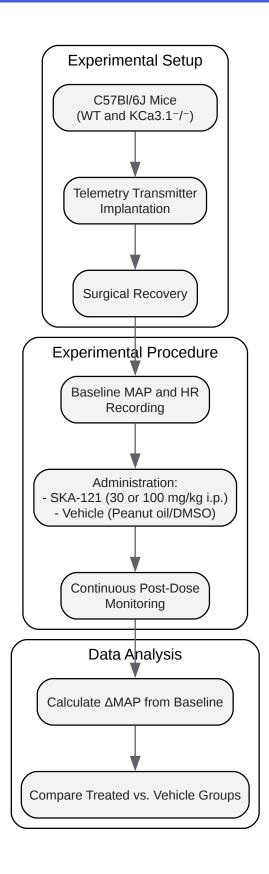
### **Signaling Pathway and Mechanism of Action**

**SKA-121** acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca<sup>2+</sup> to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. **SKA-121** enhances the sensitivity of this gating mechanism to Ca<sup>2+</sup>, leading to channel opening at lower intracellular Ca<sup>2+</sup> concentrations. This results in an increased K<sup>+</sup> efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.









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